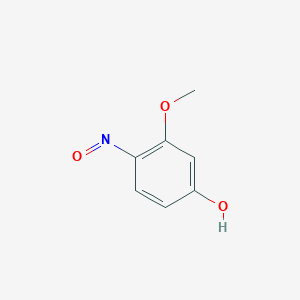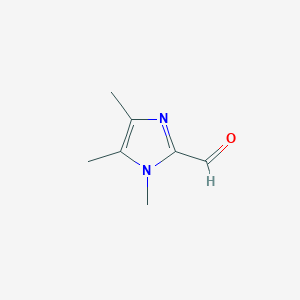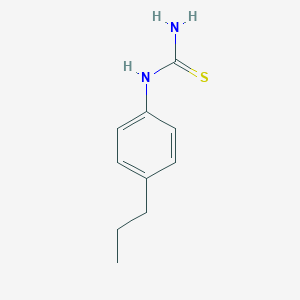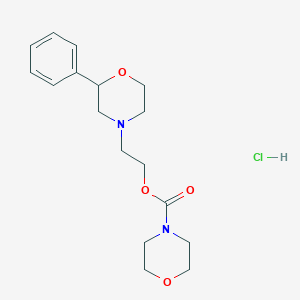
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride, also known as MEM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological effects. MEM is a white crystalline powder that is soluble in water and is commonly used in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain, including the glutamate and GABA systems. 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been shown to act as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been found to activate the opioid system, which is involved in the regulation of pain and reward.
Efectos Bioquímicos Y Fisiológicos
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated that 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride can inhibit the production of reactive oxygen species and prevent lipid peroxidation, suggesting that it has potential antioxidant properties. Additionally, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been found to modulate the activity of various enzymes involved in the regulation of inflammation, such as cyclooxygenase and lipoxygenase. In vivo studies have shown that 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride can reduce pain and inflammation in animal models of acute and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has several advantages for laboratory experiments, including its high solubility in water and its ability to cross the blood-brain barrier. Additionally, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride is relatively stable and can be stored for extended periods of time without degradation. However, there are also limitations to the use of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride in laboratory experiments, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride, including the development of new medications for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride and its potential neuroprotective effects. Finally, the synthesis of new derivatives of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride may lead to the discovery of compounds with improved pharmacological properties.
Métodos De Síntesis
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride can be synthesized through the reaction of 2-(2-phenyl-4-morpholinyl)ethanol with 4-morpholinecarboxylic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is a monohydrochloride salt of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride, which is commonly used in scientific research.
Aplicaciones Científicas De Investigación
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been studied extensively in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been shown to have potential neuroprotective effects, as it can prevent neuronal cell death induced by oxidative stress and excitotoxicity. In pharmacology, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. In medicinal chemistry, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been used as a starting material for the synthesis of various biologically active compounds.
Propiedades
Número CAS |
185759-12-0 |
|---|---|
Nombre del producto |
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride |
Fórmula molecular |
C17H25ClN2O4 |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
2-(2-phenylmorpholin-4-yl)ethyl morpholine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c20-17(19-8-10-21-11-9-19)23-13-7-18-6-12-22-16(14-18)15-4-2-1-3-5-15;/h1-5,16H,6-14H2;1H |
Clave InChI |
DNHOXIYZIMYWBF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)OCCN2CCOC(C2)C3=CC=CC=C3.Cl |
SMILES canónico |
C1COCCN1C(=O)OCCN2CCOC(C2)C3=CC=CC=C3.Cl |
Sinónimos |
2-(2-phenylmorpholin-4-yl)ethyl morpholine-4-carboxylate hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



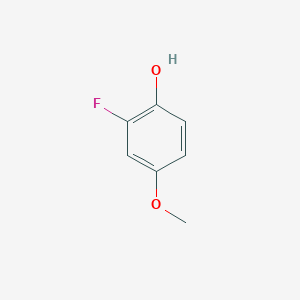
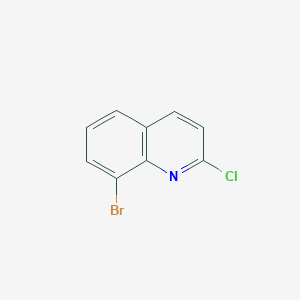
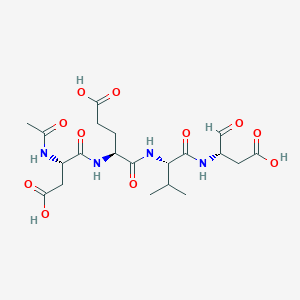

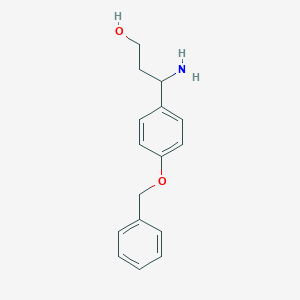
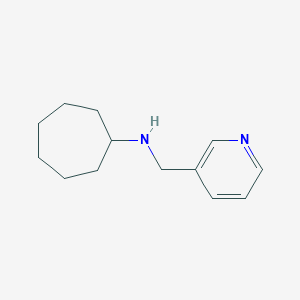
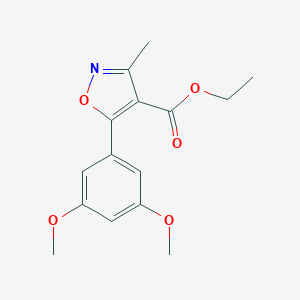
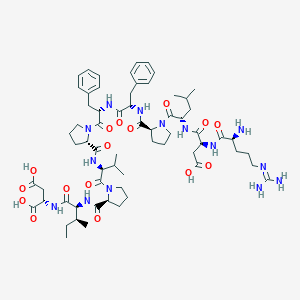
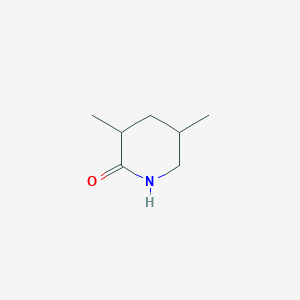
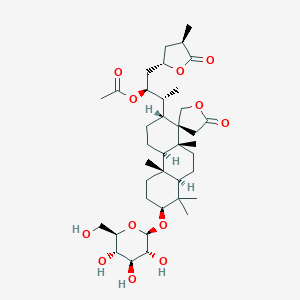
![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)
